molecular formula C26H19ClN4O5 B2991374 ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-24-3

ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2991374
CAS No.: 443097-24-3
M. Wt: 502.91
InChI Key: JSCUOVDRRQIXID-FAJYDZGRSA-N
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Description

Ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and furan-2-ylmethylamine. These intermediates undergo condensation reactions, cyclization, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as imines, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Chemical Biology: Researchers can use the compound to study biological processes and interactions at the molecular level, providing insights into cellular mechanisms and pathways.

Mechanism of Action

The mechanism of action of ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The interaction may involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O5/c1-2-35-26(34)20-14-19-22(28-21-7-3-4-12-30(21)25(19)33)31(15-18-6-5-13-36-18)23(20)29-24(32)16-8-10-17(27)11-9-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCUOVDRRQIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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